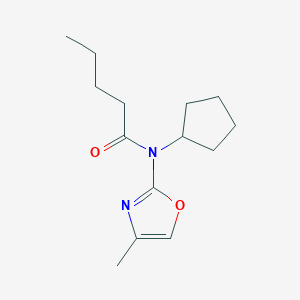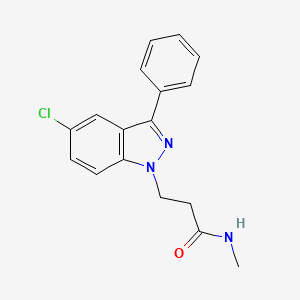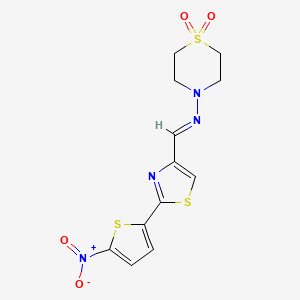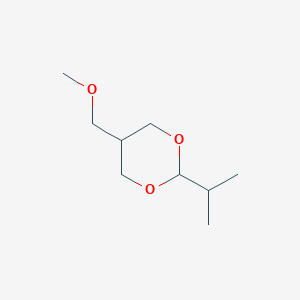![molecular formula C8H20OSi2 B14626019 Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane CAS No. 54655-54-8](/img/structure/B14626019.png)
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane is a compound that belongs to the class of organosilicon compounds. It is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane can be synthesized through several methods. One common method involves the reaction of trimethylsilyl chloride with vinyltrimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and may involve continuous flow reactors to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during chemical reactions. The pathways involved often include the formation of silicon-oxygen or silicon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl chloride
- Vinyltrimethylsilane
- Trimethylsilylacetylene
Uniqueness
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane is unique due to its combination of vinyl and trimethylsilyl groups, which provide both reactivity and stability. This makes it particularly useful in synthetic chemistry for the formation of complex organosilicon compounds.
Propiedades
Número CAS |
54655-54-8 |
|---|---|
Fórmula molecular |
C8H20OSi2 |
Peso molecular |
188.41 g/mol |
Nombre IUPAC |
trimethyl(1-trimethylsilylethenoxy)silane |
InChI |
InChI=1S/C8H20OSi2/c1-8(10(2,3)4)9-11(5,6)7/h1H2,2-7H3 |
Clave InChI |
VHUKFWOTOWNMFI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)

![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)


![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)


![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)

